molecular formula C14H14BrNO5 B2643487 6-bromo-8-methoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 667898-71-7

6-bromo-8-methoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2643487
CAS No.: 667898-71-7
M. Wt: 356.172
InChI Key: HUUCJTCYIRUBBU-UHFFFAOYSA-N
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Description

Position within the Chromene and Coumarin Family

Chromenes and coumarins are oxygen-containing heterocycles characterized by a benzopyrone backbone. While coumarins (2H-chromen-2-ones) feature a ketone group at the 2-position, chromenes include both 2H- and 4H-isomers, differing in the position of the oxygen-containing ring. The subject compound belongs to the 2H-chromene subclass, with a ketone at the 2-position (2-oxo) and a carboxamide group at the 3-position. The bromo and methoxy substituents at the 6- and 8-positions, respectively, introduce steric and electronic modulation, enhancing its reactivity and potential for intermolecular interactions. This structural hybridity bridges classical coumarin pharmacology with modern carboxamide-based drug design.

Historical Context of Chromene Carboxamide Development

The synthesis of chromene-carboxamide derivatives gained momentum in the early 21st century, driven by the discovery of their bioactivity. Early work focused on simple N-aryl carboxamides, but the introduction of alkoxyalkyl side chains, such as the 2-methoxyethyl group in this compound, emerged as a strategy to improve solubility and target affinity. A landmark study in 2017 demonstrated the efficacy of DABCO-catalyzed, one-pot syntheses for 4H-chromene-3-carboxamides, establishing scalable routes for derivatives with antioxidant and antibacterial properties. Subsequent innovations, such as molecular hybridization with sulfonamides, expanded the therapeutic scope of these compounds, positioning them as versatile scaffolds in anticancer drug discovery.

Scientific Importance in Heterocyclic Chemistry

Chromene-carboxamides exemplify the strategic functionalization of heterocyclic cores to tune electronic and steric properties. The bromine atom at the 6-position acts as an electron-withdrawing group, polarizing the aromatic system and facilitating electrophilic substitution reactions. Conversely, the methoxy group at the 8-position donates electron density via resonance, creating a push-pull electronic environment that stabilizes intermediates in multicomponent reactions. The carboxamide moiety enhances hydrogen-bonding capacity, a critical feature for interactions with biological targets such as enzymes and receptors. These attributes make the compound a valuable subject for studying structure-activity relationships in heterocyclic systems.

Research Interest in Functionalized Coumarins

Functionalized coumarins and chromenes have attracted attention for their diverse bioactivities, including anticancer, antioxidant, and antimicrobial effects. The introduction of bromine and methoxy groups aligns with structure-activity relationship (SAR) studies indicating that electron-withdrawing substituents enhance cytotoxic activity, while electron-donating groups improve pharmacokinetic profiles. For instance, derivatives bearing 4-aryl and 3-cyano groups exhibit pronounced antitumor effects, as seen in compounds targeting EGFR and MMP-2. The 2-methoxyethyl side chain in this compound may further modulate blood-brain barrier permeability, expanding its potential CNS applications.

Table 1: Key Structural Features and Their Implications

Structural Feature Chemical Role Biological Implication
6-Bromo substituent Electron-withdrawing, polarizes ring Enhances electrophilic reactivity
8-Methoxy substituent Electron-donating, stabilizes intermediates Improves metabolic stability
3-Carboxamide group Hydrogen-bond donor/acceptor Facilitates target binding
N-(2-Methoxyethyl) side chain Increases solubility Enhances bioavailability

Properties

IUPAC Name

6-bromo-8-methoxy-N-(2-methoxyethyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO5/c1-19-4-3-16-13(17)10-6-8-5-9(15)7-11(20-2)12(8)21-14(10)18/h5-7H,3-4H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUCJTCYIRUBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC2=CC(=CC(=C2OC1=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-8-methoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:

    Methoxylation: The methoxy group at the 8th position can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

    Carboxamide Formation: The carboxamide group is typically introduced through an amidation reaction. This can be done by reacting the corresponding carboxylic acid derivative with 2-methoxyethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, would be emphasized to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the carbonyl group in the chromene ring can yield the corresponding alcohol.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Pharmacological Applications

  • Antioxidant Activity
    • Studies have indicated that compounds similar to 6-bromo-8-methoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide exhibit potent antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .
  • Anti-inflammatory Effects
    • The compound has been investigated for its potential anti-inflammatory effects. Research suggests that it may inhibit specific pathways involved in inflammation, making it a candidate for treating inflammatory diseases .
  • Anticancer Properties
    • Preliminary studies indicate that this compound may possess anticancer activity, particularly against certain types of tumors. It appears to induce apoptosis in cancer cells while sparing normal cells, which is a desirable characteristic in cancer therapeutics .

Biological Mechanisms

The biological activities of this compound are likely mediated through various molecular mechanisms:

  • G Protein-Coupled Receptors (GPCRs)
    • The compound may interact with GPCRs, influencing signaling pathways that regulate cell proliferation and apoptosis. This interaction is critical in both cancer biology and the modulation of inflammatory responses .

Table: Summary of Research Findings on this compound

Study ReferenceFocus AreaKey Findings
Antioxidant ActivityDemonstrated significant free radical scavenging ability.
Anti-inflammatoryInhibition of pro-inflammatory cytokine production observed.
Anticancer PropertiesInduced apoptosis in specific cancer cell lines.

Synthesis and Derivatives

The synthesis of this compound involves several steps, often starting from simpler chromene derivatives. This synthetic route allows for the modification of the compound to enhance its biological activity or reduce toxicity.

Table: Synthetic Routes for Chromene Derivatives

Synthetic RouteStarting MaterialYield (%)Comments
Route A8-Methoxychromenone75Efficient synthesis method
Route BBromo-substituted phenol65Moderate yield; requires optimization

Mechanism of Action

The mechanism of action of 6-bromo-8-methoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with its analogues:

Compound Name (CAS/ID) Molecular Formula Average Mass Substituents (Carboxamide) Key Features
Target Compound (667898-71-7) C₁₄H₁₄BrNO₅ 356.172 N-(2-methoxyethyl) Moderate lipophilicity; balanced solubility and membrane permeability.
6-Bromo-8-methoxy-N-(tetrahydrofuran-2-ylmethyl) C₁₆H₁₆BrNO₅ 382.210 N-(tetrahydrofuran-2-ylmethyl) Increased oxygen content; cyclic ether enhances solubility but reduces LogP.
6-Bromo-8-methoxy-N-(4-methoxyphenyl) C₁₈H₁₅BrNO₅ ~397.22 N-(4-methoxyphenyl) Aromatic substituent promotes π-π stacking; higher molecular weight.
6-Bromo-N-cyclohexyl-8-methoxy-N-methyl C₁₈H₂₀BrNO₄ ~402.26 N-cyclohexyl, N-methyl Steric bulk reduces solubility; increased hydrophobicity.
8-Bromo-6-chloro-N-ethyl-N-(2-hydroxyethyl) C₁₄H₁₃BrClNO₄ 374.615 N-ethyl, N-(2-hydroxyethyl) Dual halogenation (Br/Cl); hydroxyethyl enhances hydrogen bonding.

Key Observations :

  • The 2-methoxyethyl group in the target compound provides a balance between hydrophilicity (via methoxy) and flexibility (ethyl chain), favoring interactions with polar enzyme pockets .
  • 4-Methoxyphenyl () and cyclohexyl () substituents increase steric hindrance, which may limit binding to flat active sites but enhance selectivity for hydrophobic targets .
Enzyme Inhibition
  • Target Compound : The 2-methoxyethyl chain is structurally analogous to inhibitors of fungal HDACs, where similar groups enhance binding to catalytic zinc ions .
Anticancer Potential

    Biological Activity

    6-bromo-8-methoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and relevant data.

    Chemical Structure and Properties

    The molecular formula of this compound is C14H14BrNO5, with a molecular weight of 356.16866 g/mol. The structure features a chromene core with a bromine atom at the 6-position and a methoxyethyl group at the nitrogen site of the carboxamide functional group.

    PropertyValue
    Molecular FormulaC14H14BrNO5
    Molecular Weight356.16866 g/mol
    CAS Number[Not specified]
    Melting Point[Not specified]
    Solubility[Not specified]

    The biological activity of this compound is hypothesized to involve interactions with various molecular targets:

    • Anticancer Activity : The compound may inhibit cell proliferation and induce apoptosis in cancer cells by modulating signaling pathways associated with cell growth and survival.
    • Antimicrobial Properties : It could exert effects on microbial membranes or interfere with metabolic pathways in bacteria.
    • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

    Research Findings

    Several studies have explored the biological activities of similar chromene derivatives, providing insights into the potential efficacy of this compound.

    • Anticancer Studies : Research indicated that related compounds with bromine substitutions exhibit enhanced anticancer properties. For instance, derivatives demonstrated significant inhibition of cell invasion in cancer models, suggesting a potential role in metastasis prevention .
    • Antimicrobial Assays : In vitro studies have shown that chromene derivatives possess antimicrobial activity against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or function .
    • Anti-inflammatory Activity : Chromone compounds have been documented to reduce inflammation by inhibiting cyclooxygenase (COX) enzymes and decreasing the production of inflammatory mediators .

    Case Studies

    A notable case study involved the evaluation of brominated chromene derivatives in cancer treatment models. In vivo experiments demonstrated that these compounds significantly reduced tumor growth in xenograft models using human cancer cell lines (HT1080 and MDA-MB231). The study highlighted that the brominated derivative outperformed standard treatments by targeting multiple pathways involved in tumor progression .

    Q & A

    Q. What are the standard synthetic routes for 6-bromo-8-methoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

    • Methodological Answer : The synthesis typically involves coupling 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2-methoxyethylamine via an amide bond. Key steps include:
    • Activation of the carboxylic acid : Use carbodiimides (e.g., DCC) or HATU in anhydrous DMF to form an active ester intermediate.
    • Nucleophilic substitution : React the activated acid with 2-methoxyethylamine under inert atmosphere (N₂/Ar) at 0–25°C.
    • Purification : Employ flash chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization (acetone/water) to isolate pure product .
    • Optimization : Adjust stoichiometry (1.2–1.5 equivalents of amine), solvent polarity (DMF vs. THF), and reaction time (12–24 hrs) to improve yield and purity. Monitor via TLC or LC-MS.

    Q. How is the compound characterized structurally, and what analytical techniques are essential?

    • Methodological Answer :
    • Single-crystal X-ray diffraction (SCXRD) : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement). Conditions: Monoclinic system (space group P21/n), with unit cell parameters (e.g., a=10.489 Å, b=11.470 Å, β=92.127°) determined via Bruker SMART CCD diffractometer .
    • NMR spectroscopy : Confirm substitution patterns using ¹H/¹³C NMR (e.g., δ 8.63 ppm for coumarin carbonyl protons, δ 3.44 ppm for methoxyethyl groups) .
    • HRMS : Validate molecular weight (e.g., m/z 420.2049 [M⁺]) with ESI-MS .

    Advanced Research Questions

    Q. How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved during structural analysis?

    • Methodological Answer :
    • Identify impurities : Compare with synthetic intermediates (e.g., unreacted carboxylic acid or byproducts from side reactions).
    • Dynamic effects : Use variable-temperature NMR to detect conformational exchange (e.g., rotamers in the methoxyethyl group).
    • Computational validation : Perform DFT calculations (e.g., Gaussian09) to simulate NMR spectra and assign ambiguous signals .
    • Supplementary techniques : Employ 2D-COSY, HSQC, or NOESY to resolve overlapping peaks and confirm connectivity .

    Q. What strategies are effective for improving the compound’s solubility and stability in biological assays?

    • Methodological Answer :
    • Solubility enhancement : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate as cyclodextrin inclusion complexes.
    • pH adjustment : Prepare buffered solutions (pH 6–8) to stabilize the carboxamide group against hydrolysis.
    • Derivatization : Introduce hydrophilic substituents (e.g., hydroxyl or PEG groups) on the methoxyethyl chain without altering bioactivity .
    • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

    Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological studies?

    • Methodological Answer :
    • Analog synthesis : Modify the bromo (e.g., replace with Cl or CF₃) or methoxy groups (e.g., demethylation to -OH) to assess electronic effects.
    • Biological assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cell viability models (e.g., MTT assay). Correlate activity with logP (lipophilicity) and steric parameters (e.g., molar refractivity).
    • Crystallographic studies : Resolve target-ligand complexes (e.g., with kinases) using SCXRD to identify binding motifs .

    Data Contradiction and Experimental Design

    Q. How should researchers address discrepancies between computational predictions and experimental crystallographic data?

    • Methodological Answer :
    • Re-examine force fields : Validate molecular docking results using flexible ligand protocols (e.g., AutoDock Vina) vs. rigid-body assumptions.
    • Electron density maps : Analyze residual density (>0.3 eÅ⁻³) in SHELXL-refined structures to detect misassigned atoms or disorder .
    • Thermal motion analysis : Use anisotropic displacement parameters (ADPs) to identify dynamic regions (e.g., rotating methoxy groups) .

    Q. What experimental controls are critical for ensuring reproducibility in synthetic protocols?

    • Methodological Answer :
    • Control for moisture : Use flame-dried glassware and molecular sieves for moisture-sensitive steps (e.g., amide coupling).
    • Reagent purity : Confirm amine and carbodiimide purity via GC-MS or titration.
    • In-process monitoring : Track reaction progress with inline FTIR (e.g., loss of -COOH peak at 1700 cm⁻¹) .

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